molecular formula C12H14F3NO4S B2762685 N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1912881-81-2

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2762685
CAS No.: 1912881-81-2
M. Wt: 325.3
InChI Key: MGMHDFBYTDFNRN-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a tetrahydrofuran ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing hydrophobicity or thermal stability.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-methylbenzenesulfonamide: Similar structure but lacks the trifluoromethyl group.

    N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c13-12(14,15)9-1-3-10(4-2-9)21(18,19)16-7-11(17)5-6-20-8-11/h1-4,16-17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMHDFBYTDFNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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